Furo[2,3-b]furan-3-ol, hexahydro-
Overview
Description
Furo[2,3-b]furan-3-ol, hexahydro-, also known as Furo[2,3-b]furan-3-ol, hexahydro-, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Biological Activity
Furo[2,3-b]furan-3-ol, hexahydro- (also referred to as hexahydrofuro[2,3-b]furan-3-ol) is a bicyclic compound notable for its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and applications in pharmaceutical development.
Chemical Structure and Synthesis
Hexahydrofuro[2,3-b]furan-3-ol has a unique bicyclic structure that contributes to its biological properties. It is synthesized through various methods, including stereoselective routes that yield specific isomers critical for biological activity. Notably, this compound serves as a key intermediate in the synthesis of HIV protease inhibitors like Darunavir.
Synthesis Overview
Method | Description | Yield |
---|---|---|
Anti-Aldol Reaction | A stereoselective route yielding (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a key ligand. | High |
Reduction of Dihydrofuranone | Involves lithium aluminum hydride to produce the desired hexahydrofuro compound. | 89% |
Cyclization from Isocitrate | Using monopotassium isocitrate as a precursor to synthesize the bicyclic structure. | 55% overall |
Biological Activity
Hexahydrofuro[2,3-b]furan-3-ol exhibits several biological activities, primarily as an enzyme inhibitor and receptor modulator. Its most prominent role is as an HIV protease inhibitor.
The mechanism by which hexahydrofuro[2,3-b]furan-3-ol exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active site of the HIV protease enzyme, preventing substrate cleavage and thereby inhibiting viral replication.
- Receptor Binding : It interacts with various receptors which may modulate cellular signaling pathways.
Case Studies and Research Findings
- HIV Protease Inhibition : Research has demonstrated that hexahydrofuro[2,3-b]furan-3-ol derivatives effectively inhibit HIV protease. For instance, studies have shown that modifications to this compound can enhance binding affinity and resistance profiles against drug-resistant strains of HIV .
- Antiviral Applications : The compound has been explored for its potential in developing new antiviral therapies. Its structural properties allow it to serve as a scaffold for creating more potent inhibitors .
Comparative Analysis with Related Compounds
The following table summarizes hexahydrofuro[2,3-b]furan-3-ol's structural analogs and their respective biological activities:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Darunavir | Bicyclic furan-based | HIV protease inhibitor | High resistance profile |
TMC114 | Bicyclic furan-based | HIV protease inhibitor | Enhanced binding affinity |
Brecanavir | Bicyclic furan-based | HIV protease inhibitor | Distinctive side chain modifications |
(R)-TMC114 | Stereoisomer | HIV protease inhibitor | Improved selectivity |
Properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXYCHYMULCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432484 | |
Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109789-19-7 | |
Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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